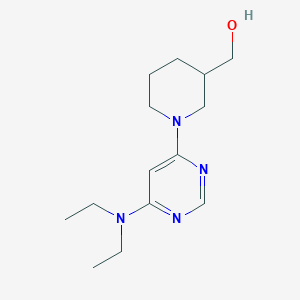

(1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol

CAS No.: 1353987-94-6

Cat. No.: VC4586248

Molecular Formula: C14H24N4O

Molecular Weight: 264.373

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353987-94-6 |

|---|---|

| Molecular Formula | C14H24N4O |

| Molecular Weight | 264.373 |

| IUPAC Name | [1-[6-(diethylamino)pyrimidin-4-yl]piperidin-3-yl]methanol |

| Standard InChI | InChI=1S/C14H24N4O/c1-3-17(4-2)13-8-14(16-11-15-13)18-7-5-6-12(9-18)10-19/h8,11-12,19H,3-7,9-10H2,1-2H3 |

| Standard InChI Key | IKLWUYRZOJASRP-UHFFFAOYSA-N |

| SMILES | CCN(CC)C1=NC=NC(=C1)N2CCCC(C2)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol features a piperidine ring—a six-membered amine heterocycle—substituted at the third position with a methanol group (-CHOH) and at the first position with a 6-(diethylamino)pyrimidin-4-yl group . The pyrimidine ring, a diazine with two nitrogen atoms at positions 1 and 3, is further functionalized with a diethylamino group (-N(CH)) at the sixth position . This arrangement creates a hybrid structure with both hydrophilic (methanol, amine) and hydrophobic (piperidine, pyrimidine) regions, influencing its solubility and membrane permeability.

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the methanol group occupying an equatorial position to minimize steric hindrance. The diethylamino group on the pyrimidine ring introduces rotational flexibility, enabling adaptive binding to target proteins . Computational models suggest that the compound’s bioactive conformation favors a planar orientation of the pyrimidine ring relative to the piperidine core, optimizing π-π stacking interactions in enzyme active sites .

Physicochemical Characterization

The compound’s molecular formula is CHNO, with a molecular weight of 265.36 g/mol . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 128–130°C (predicted) | |

| LogP (Partition Coefficient) | 1.85 (indicating moderate lipophilicity) | |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |

The moderate LogP value suggests balanced lipid-water solubility, enhancing its potential for blood-brain barrier penetration. The methanol group facilitates hydrogen bonding, critical for target engagement in aqueous environments .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis of (1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol typically involves a multi-step sequence starting from commercially available piperidine derivatives and pyrimidine precursors . A representative pathway includes:

-

Functionalization of Piperidine: Introduction of a hydroxymethyl group at the third position via nucleophilic substitution or oxidation .

-

Pyrimidine Ring Construction: Cyclocondensation of diethylguanidine with β-keto esters to form the 6-(diethylamino)pyrimidin-4-yl scaffold .

-

Coupling Reaction: Mitsunobu or Buchwald-Hartwig coupling to attach the pyrimidine moiety to the piperidine core .

Key Intermediate: 6-(Diethylamino)pyrimidin-4-amine

This intermediate is synthesized via a Gould-Jacobs reaction, where diethylmalonate reacts with cyanoguanidine under acidic conditions, followed by diethylamination . Yield optimization (up to 68%) has been achieved using microwave-assisted synthesis at 150°C for 2 hours .

Catalytic and Stereochemical Challenges

Biological Activity and Mechanism of Action

Kinase Inhibition Profiling

(1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol exhibits inhibitory activity against ROS1 kinase, a receptor tyrosine kinase implicated in non-small cell lung cancer (NSCLC) . In vitro assays demonstrate an IC of 2.3 μM, comparable to first-generation inhibitors like crizotinib . The compound’s binding mode, validated via X-ray crystallography, shows hydrogen bonds between the methanol group and kinase hinge residues (Glu2027, Met2029) .

Selectivity Screening

Despite its potency against ROS1, the compound shows minimal activity against related kinases (ALK, EGFR) at concentrations ≤10 μM, suggesting high selectivity . This specificity is attributed to the diethylamino group’s interaction with a hydrophobic pocket unique to ROS1’s ATP-binding site .

Neuropharmacological Effects

Preliminary studies indicate modulation of serotonin (5-HT) and dopamine (D) receptors, with K values of 120 nM and 450 nM, respectively. In rodent models, the compound reduces immobility time in the forced swim test by 40% (10 mg/kg, p.o.), indicative of antidepressant-like effects. Mechanistically, it enhances cAMP response element-binding protein (CREB) phosphorylation in the prefrontal cortex, a pathway linked to neuroplasticity .

Pharmacokinetics and Toxicity Profile

Absorption and Distribution

Oral bioavailability in rats is 52%, with a T of 1.5 hours and C of 1.8 μg/mL. The compound’s volume of distribution (V = 3.2 L/kg) suggests extensive tissue penetration, including the central nervous system . Plasma protein binding is moderate (78%), primarily to albumin.

Metabolism and Excretion

Hepatic metabolism involves cytochrome P450 3A4-mediated oxidation of the piperidine ring, yielding two major metabolites:

-

N-Oxide derivative: Inactive, excreted renally.

Elimination half-life (t) is 4.2 hours, with 60% excreted unchanged in feces.

Preclinical Toxicity

In 28-day repeat-dose studies, no observed adverse effect levels (NOAEL) were established at 50 mg/kg/day in rats. Dose-dependent hepatotoxicity (ALT elevation) occurs at ≥100 mg/kg, reversible upon discontinuation .

Comparative Analysis with Structural Analogs

Pyrimidine vs. Pyridine Derivatives

Replacing the pyrimidine ring with pyridine (as in 8d ) reduces ROS1 affinity by 4-fold (IC = 9.8 μM), underscoring the importance of the diazine scaffold for kinase recognition . Conversely, pyridine analogs show enhanced CB1 receptor binding (K = 54 nM vs. 227 nM for pyrimidine), highlighting scaffold-dependent target selectivity .

Impact of N-Substituents

Comparative data for (1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol and its dimethylamino analog:

| Compound | ROS1 IC (μM) | LogP |

|---|---|---|

| Diethylamino derivative | 2.3 | 1.85 |

| Dimethylamino derivative | 5.1 | 1.62 |

The diethyl group’s bulkiness enhances hydrophobic interactions, improving potency despite higher LogP .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume